1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-YL) azetidine-1,3-dicarboxylate
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Overview
Description
1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-YL) azetidine-1,3-dicarboxylate is a complex organic compound characterized by its unique structure, which includes an azetidine ring and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-YL) azetidine-1,3-dicarboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-YL) azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized isoindoline-1,3-dione derivatives, while reduction may produce reduced azetidine derivatives.
Scientific Research Applications
1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-YL) azetidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development.
Industry: It is used in the development of advanced materials, including polymers and photochromic materials.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-YL) azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate
- tert-Butyl 3-(5-amino-1,3-dioxoisoindolin-2-yl)-2,6-dioxopiperidine-1-carboxylate
- tert-Butyl (1,3-dioxoisoindolin-2-yl)propylcarbamate
Uniqueness
1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-YL) azetidine-1,3-dicarboxylate is unique due to its azetidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
2170793-65-2 |
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Molecular Formula |
C17H18N2O6 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) azetidine-1,3-dicarboxylate |
InChI |
InChI=1S/C17H18N2O6/c1-17(2,3)24-16(23)18-8-10(9-18)15(22)25-19-13(20)11-6-4-5-7-12(11)14(19)21/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
INBHUHBXLFCELZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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